![molecular formula C19H23NO4S2 B3745945 3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3745945.png)
3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Overview
Description
3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolidinone family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various molecular targets, including enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one are diverse. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. In addition, it has been reported to possess potent anti-inflammatory and anticancer activities. Moreover, it has been shown to exhibit significant antioxidant and hepatoprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one is its broad spectrum of biological activities, which makes it a potentially useful compound for various scientific research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives of this compound with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of this compound. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer, inflammatory disorders, and liver diseases, warrant further investigation.
Scientific Research Applications
The potential applications of 3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one in scientific research are diverse. This compound has been shown to possess significant antimicrobial, anti-inflammatory, and anticancer activities. In addition, it has been reported to exhibit potent antioxidant and hepatoprotective effects.
properties
IUPAC Name |
(5E)-3-cyclohexyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-22-14-10-9-12(16(23-2)17(14)24-3)11-15-18(21)20(19(25)26-15)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSDRQRXHUFWJX-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-cyclohexyl-2-thioxo-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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